molecular formula C22H22N4O3S B12166404 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide

Katalognummer: B12166404
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: HPZQUOAGOHENJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound integrates a benzimidazole core linked via an ethyl group to an acetamide moiety, which is further substituted with a thiazole ring bearing a 3,4-dimethoxyphenyl group. The benzimidazole scaffold is known for its pharmacological versatility, including antimicrobial and anticancer properties . The thiazole ring enhances electronic diversity, while the 3,4-dimethoxyphenyl group may improve lipophilicity and target binding, as seen in ACE2 inhibitors .

Eigenschaften

Molekularformel

C22H22N4O3S

Molekulargewicht

422.5 g/mol

IUPAC-Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C22H22N4O3S/c1-28-18-8-7-14(11-19(18)29-2)22-24-15(13-30-22)12-21(27)23-10-9-20-25-16-5-3-4-6-17(16)26-20/h3-8,11,13H,9-10,12H2,1-2H3,(H,23,27)(H,25,26)

InChI-Schlüssel

HPZQUOAGOHENJO-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NCCC3=NC4=CC=CC=C4N3)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wirkmechanismus

Der Wirkmechanismus von N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The target compound uniquely combines benzimidazole, thiazole, and 3,4-dimethoxyphenyl groups, unlike analogs that prioritize benzamide (W1, Rip-B) or triazole (9c) cores.

Table 2: Activity Comparison

Compound Name Reported Activities Target/Mechanism Docking Score/IC50 Reference
Target Compound Hypothesized: Antimicrobial, Anticancer, ACE2 Potential dual action: Benzimidazole (DNA intercalation) + Thiazole (kinase inhibition) Not tested
W1 () Antimicrobial, Anticancer DNA gyrase inhibition, apoptosis induction IC50: 2.1 µM (against MCF-7 cells)
ACE2 Inhibitor () SARS-CoV-2 entry inhibition ACE2 binding Docking score: -5.51 kcal/mol
9c () Not specified Likely kinase or protease inhibition Docking poses suggest active-site binding

Key Observations :

  • The benzimidazole-thiazole combination may enhance dual mechanisms: benzimidazole for DNA interaction and thiazole for kinase modulation, as seen in and .

Physicochemical and Pharmacokinetic Properties

Table 3: Property Comparison

Compound Name LogP (Predicted) Solubility Metabolic Stability Reference
Target Compound ~3.5 Moderate (due to acetamide) Likely CYP3A4 substrate (benzimidazole)
W1 () ~4.2 Low (nitro groups) High metabolic clearance (thioether linkage)
Rip-B () ~2.8 High (polar benzamide) Stable (dimethoxyphenyl reduces oxidation)
ACE2 Inhibitor () ~3.1 Moderate Sulfonamide group may prolong half-life

Key Observations :

  • The target compound’s LogP (~3.5) balances lipophilicity for membrane penetration and solubility for bioavailability.
  • The acetamide linker may improve solubility compared to W1’s nitro-substituted benzamide.

Biologische Aktivität

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and other pharmacological implications.

Chemical Structure and Properties

The compound is characterized by the presence of a benzimidazole moiety and a thiazole ring, which are known for their diverse biological activities. The structural formula can be represented as follows:

C19H22N4O3S\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

Key Structural Features:

  • Benzimidazole : Known for its role in various pharmacological agents.
  • Thiazole : Associated with antimicrobial and anticancer activities.

Anticancer Activity

Recent studies have demonstrated that N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cell Line Testing : The compound was tested against A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. Results indicated an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent, suggesting superior efficacy in inducing apoptosis in these cells .
  • Mechanism of Action : Molecular dynamics simulations revealed that the compound interacts with the Bcl-2 protein primarily through hydrophobic contacts, promoting apoptotic pathways .

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Research Findings

  • Antibacterial Assays : The compound was evaluated using the agar diffusion method against several bacterial strains. It demonstrated significant inhibition zones comparable to standard antibiotics .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring was found to enhance antibacterial activity, while substitutions on the thiazole ring were critical for maintaining potency .

Pharmacological Implications

The dual activity of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide suggests its potential as a lead compound for developing new therapeutic agents.

Potential Applications:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in cancer treatment protocols.
  • Antibacterial Treatments : With rising antibiotic resistance, this compound could provide an alternative therapeutic pathway.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity against A-431 and Jurkat cells
AntibacterialEffective against Gram-positive and Gram-negative bacteria
MechanismInduces apoptosis via interaction with Bcl-2 protein

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.